1-(4-Isobutylphenyl)ethanamine can be synthesized through several methods:
The molecular structure of 1-(4-Isobutylphenyl)ethanamine features:
1-(4-Isobutylphenyl)ethanamine participates in various chemical reactions:
The mechanism of action for 1-(4-Isobutylphenyl)ethanamine involves its interaction with biological targets:
Research indicates that this compound may interact with soluble epoxide hydrolase and cyclooxygenase enzymes, which are relevant in pain and inflammatory pathways .
The compound is generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
1-(4-Isobutylphenyl)ethanamine has several scientific applications:
Recent studies have explored its role in synthesizing derivatives with potential biological activities, including anti-inflammatory properties akin to those seen in ibuprofen synthesis .
The systematic IUPAC name for this compound is 1-(4-isobutylphenyl)ethanamine. This designation follows standard substitutive nomenclature rules: the parent chain is identified as ethanamine (a 2-carbon amine), substituted at position 1 by a 4-isobutylphenyl group. The isobutyl moiety itself consists of a branched 4-carbon alkyl chain (isobutane derivative) attached to the phenyl ring’s para-position [1].
Table 1: Core Identification Data
| Property | Value |
|---|---|
| CAS Registry Number | 164579-51-5 |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Chiral Centers | 1 (carbon bearing -NH₂ group) |
The chiral center resides at the carbon adjacent to the amine group (C1 of ethanamine). The Cahn-Ingold-Prelog (CIP) priority rules govern enantiomer assignment:1. Priority assignment:- Highest priority: -NH₂ (atomic number N = 7)- Second: -C₆H₄CH(CH₃)₂ (phenyl-connected carbon)- Third: -CH₃ (methyl group)- Lowest: -H (hydrogen) [3] [7]2. Configuration determination:- (R)-Enantiomer: Clockwise priority sequence (NH₂ → aryl → CH₃)- (S)-Enantiomer: Counterclockwise sequenceStereochemical integrity is crucial for biological interactions, though enantiopure synthesis data for this specific amine is limited in the provided sources. The analogous alcohol, (S)-1-(4-isobutylphenyl)ethanol (CID 11062969), confirms the naming convention for chiral derivatives [10].
N[C@@H](C)C1=CC=C(C=C1)CC(C)C N[C@H](C)C1=CC=C(C=C1)CC(C)C NC(C)C1=CC=C(C=C1)CC(C)CThese notations encode atomic connectivity and stereochemistry using @/@@ symbols for tetrahedral chirality [2] [8]. Two key functional elements define reactivity:1. Primary aliphatic amine (-CH(NH₂)CH₃):- Exhibits nucleophilicity, basicity (pKₐ ~10–11), and participation in condensation (e.g., Schiff base formation) or coordination chemistry.2. 4-Isobutylphenyl group:- Hydrophobic aromatic domain with electron-donating alkyl substituent.- The isobutyl moiety (-CH₂CH(CH₃)₂) introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions [2].
Table 2: Predicted NMR Chemical Shifts (δ, ppm)
| Nucleus | Signal Position (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.25–1.30 | Doublet | -CH₃ (amine-attached) |
| ¹H | 1.80–1.85 | Septet | -CH(CH₃)₂ (isobutyl) |
| ¹H | 2.45–2.50 | Doublet | -CH₂- (isobutyl) |
| ¹H | 3.60–3.65 | Quartet | -CH(NH₂)- |
| ¹H | 7.10–7.15 | Doublet | Phenyl ortho to alkyl |
| ¹H | 7.20–7.25 | Doublet | Phenyl meta to alkyl |
| ¹³C | 25.0 | Singlet | -CH(CH₃)₂ (isobutyl) |
| ¹³C | 30.1 | Singlet | -CH₂- (isobutyl) |
| ¹³C | 45.5 | Singlet | -CH- (amine-attached) |
| ¹³C | 140.0 | Singlet | Phenyl ipso to alkyl |
| ¹³C | 128.0–135.0 | Multiplets | Aromatic carbons |
IR Spectroscopy:
Electron impact (EI) mass spectrometry would exhibit key fragmentation pathways:
Table 3: Major Mass Spectral Fragments
| m/z | Fragment Ion | Formation Mechanism |
|---|---|---|
| 177 | [M]⁺ | Molecular ion |
| 176 | [M-1]⁺ | Alpha-cleavage |
| 134 | [C₁₀H₁₀N]⁺ | Loss of C₄H₇ (isobutyl fragment) |
| 119 | [C₈H₉N]⁺ | McLafferty rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion formation |
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1